molecular formula C9H9BrClNO B13164514 1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one

Cat. No.: B13164514
M. Wt: 262.53 g/mol
InChI Key: PQACQRKUFPMHFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone oxides, while reduction can produce phenylpropanol derivatives .

Scientific Research Applications

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one is unique due to its specific combination of substituents on the phenyl ring and the propanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-2-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

PQACQRKUFPMHFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)Br)Cl

Origin of Product

United States

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